molecular formula C15H20O2 B12840260 4-(4,4-Dimethylcyclohexyl)benzoic acid

4-(4,4-Dimethylcyclohexyl)benzoic acid

Cat. No.: B12840260
M. Wt: 232.32 g/mol
InChI Key: MMBALQDTEMCRKZ-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)benzoic acid is an organic compound with the molecular formula C15H20O2. It consists of a benzoic acid moiety attached to a 4,4-dimethylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylcyclohexyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4,4-dimethylcyclohexylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylcyclohexyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a benzoic acid moiety with a 4,4-dimethylcyclohexyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(4,4-dimethylcyclohexyl)benzoic acid

InChI

InChI=1S/C15H20O2/c1-15(2)9-7-12(8-10-15)11-3-5-13(6-4-11)14(16)17/h3-6,12H,7-10H2,1-2H3,(H,16,17)

InChI Key

MMBALQDTEMCRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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